molecular formula C10H18O3 B8760364 Ethyl 2,4,4-trimethyl-3-oxopentanoate

Ethyl 2,4,4-trimethyl-3-oxopentanoate

Cat. No.: B8760364
M. Wt: 186.25 g/mol
InChI Key: OXHBIQUYDSLUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4,4-trimethyl-3-oxopentanoate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2,4,4-trimethyl-3-oxopentanoate

InChI

InChI=1S/C10H18O3/c1-6-13-9(12)7(2)8(11)10(3,4)5/h7H,6H2,1-5H3

InChI Key

OXHBIQUYDSLUAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL 3-neck round-bottom flask was equipped with a reflux condensor and thermometer and purged with nitrogen. To it was charged 100 mL dry, deoxygenated diethyl ether and 4.4 g of zinc strips. This mixture was agitated in a water-filled sonicating bath for 5 minutes. To this was slowly added a mixture of 12.06 g pivaloyl chloride (0.10 mole), 18.1 g of ethyl 2-bromopropionate (0.10 mole, synthesized by the method of Strunk, R. J.; DiGiacomo, P. M.; Aso, K.; Kuivila, H. G. J Am. Chem. Soc., 1970, 92, 2849-2856.) and 100 mL of ethyl ether. The resulting mixture was refluxed 6 hours and stirred at room temperature overnight. The mixture was then successively extracted with cold 20% aqueous sulfuric acid, water and brine before drying over sodium sulfate. The solution was stripped to obtain 12.8 g of crude oil. This was distilled under vacuum to yield 10.5 g of ethyl 2-pivaloylpropionate. 1H NMR (CDCl3): δ4.103 (q, J=7.1 Hz, 2H), 3.959 (q, J=6.9, 1 Hz), 1.287 (d, J=7.0 Hz, 3H), 1.196 (t, J=7.1 Hz, 3H), 1.157 (s, 9H).
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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